molecular formula C14H9Cl2N3O B1416684 3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline CAS No. 929338-51-2

3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline

Cat. No. B1416684
CAS RN: 929338-51-2
M. Wt: 306.1 g/mol
InChI Key: MLEIYTXOIRNKEM-UHFFFAOYSA-N
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Description

The compound “3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline” is a type of oxadiazole derivative. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . They have received considerable attention due to their unique bioisosteric properties and a wide spectrum of biological activities .


Molecular Structure Analysis

The molecular structure of “3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline” would consist of a central oxadiazole ring, with a 2,4-dichlorophenyl group at the 5-position and an aniline group at the 3-position .

Scientific Research Applications

Synthesis and Polymerization

A study by Tarasenko et al. (2017) developed a procedure for synthesizing (5-alkenyl-1,2,4-oxadiazol-3-yl)anilines through the selective reduction of the nitro group in 5-alkenyl-3-(nitrophenyl)-1,2,4-oxadiazoles. The resulting amines showed potential as monomers for oxidative and radical polymerizations (Tarasenko et al., 2017).

Antitumor Activity

Research by Maftei et al. (2013) synthesized natural product analogs using 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline and tested them for antitumor activity. They found significant potency against various cancer cell lines (Maftei et al., 2013). Another study by Maftei et al. (2016) explored novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives for in vitro anti-cancer activity, revealing good potency for certain compounds (Maftei et al., 2016).

Neurodegenerative Disorder Research

Efimova et al. (2023) synthesized a compound related to 3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline and tested it as an inhibitor of human monoamine oxidase, finding notable inhibition and potential for treating neurodegenerative disorders like Parkinson’s disease (Efimova et al., 2023).

Apoptosis Induction in Cancer Cells

A study by Zhang et al. (2005) identified 3-aryl-5-aryl-1,2,4-oxadiazoles as apoptosis inducers and potential anticancer agents through high-throughput screening assays (Zhang et al., 2005).

Fungicidal Applications

Goswami et al. (1984) synthesized oxadiazole derivatives, showing fungitoxic properties against various organisms, with varying degrees of inhibition (Goswami et al., 1984).

Aniline Sensing

A study by Naik et al. (2018) investigated the fluorescence quenching of novel thiophene substituted 1,3,4-oxadiazole derivatives by aniline, suggesting their potential use as aniline sensors (Naik et al., 2018).

Future Directions

The future directions for research on “3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline” and similar compounds could include further exploration of their synthesis, chemical properties, and potential biological activities. Given the interest in oxadiazole derivatives in drug discovery , these compounds may have potential applications in medicinal chemistry.

properties

IUPAC Name

3-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O/c15-9-4-5-11(12(16)7-9)14-18-13(19-20-14)8-2-1-3-10(17)6-8/h1-7H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEIYTXOIRNKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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